molecular formula C8H7N3O B3354860 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde CAS No. 61289-66-5

3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No. B3354860
CAS RN: 61289-66-5
M. Wt: 161.16 g/mol
InChI Key: RIXQJVMZVHFQNY-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a chemical compound with the empirical formula C7H7N3 . It is a useful compound in the hydroboration of benzylidenecyclobutanes .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is characterized by an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 133.15 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde are not fully detailed in the available literature. It is known to be a solid .

Scientific Research Applications

Synthesis and Chemical Applications

3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is involved in various chemical syntheses and reactions. For instance, it has been used in the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation processes (Mohan, Rao, & Adimurthy, 2013). Additionally, it's employed in the preparation of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes, indicating its versatility in the synthesis of heterocyclic compounds (Perandones & Soto, 1997).

Molecular Structure Analysis

The molecular structure and vibrational energy levels of derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde have been studied using density functional theory. These studies are crucial for understanding the molecular interactions and properties of such compounds (Lorenc et al., 2008).

Biological Activity Studies

Research has also been conducted on the biological activities of derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde. For example, studies on 3-substituted heterocyclic compounds containing bridgehead nitrogen synthesized from 2-amino pyridine have shown significant activity against bacterial and fungal species, indicating potential pharmaceutical applications (Al-Lami & Mahmoud, 2018).

Pharmaceutical Research

There is ongoing research into the potential antituberculotic activity of certain derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde. This includes studies on compounds like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives (Bukowski & Janowiec, 1996).

Environmental Chemistry

In the field of environmental chemistry, methods have been developed for the eco-friendly synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium, showcasing the compound'srole in greener chemistry initiatives (Kale, Shaikh, Jadhav, & Gill, 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQJVMZVHFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730905
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde

CAS RN

61289-66-5
Record name 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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